molecular formula C24H34N4O5S B1671586 Glimepiride CAS No. 93479-97-1

Glimepiride

Cat. No. B1671586
CAS RN: 93479-97-1
M. Wt: 490.6 g/mol
InChI Key: WIGIZIANZCJQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glimepiride is a sulfonylurea drug primarily used to treat high blood sugar levels caused by type 2 diabetes . It can be used alone or in combination with insulin or another oral medicine such as metformin .


Synthesis Analysis

Glimepiride’s solubility and dissolution rate can be enhanced by formulating the drug as binary and ternary solid dispersion employing water-soluble carriers . Three binary solid dispersions of glimepiride were prepared by solvent evaporation technique using β-cyclodextrin with different drug carrier ratios .


Molecular Structure Analysis

Glimepiride’s molecular structure was optimized using modern computational simulation tools and molecular modeling . The most stable conformation was obtained at the end of this process with an energy of -932,766 kJ/mol .


Chemical Reactions Analysis

Glimepiride was detected via derivatization employing N-methyl-N-(trimethylsilyl) trifluoroacetamide using gas chromatography-mass spectrometry . Distinct derivatization techniques were employed for the sample preparation for GC-MS analysis, i.e., silylation and acylation .


Physical And Chemical Properties Analysis

Glimepiride has a molecular formula of C24H34N4O5S and a molecular weight of 490.62 . It is characterized by its low solubility and high permeability .

Scientific Research Applications

1. Enhancement of Glimepiride Solubility and Dissolution Rate

  • Summary of Application: Glimepiride, an anti-diabetic and third-generation sulfonylurea drug, is characterized by its low solubility and high permeability. This study aimed to increase glimepiride’s aqueous solubility and hence increase its dissolution rate .
  • Methods of Application: Three binary solid dispersions of glimepiride were prepared by solvent evaporation technique using β-cyclodextrin with different drug carrier ratios. After optimizing the binary solid dispersion concerning solubility improvement, four different ratios of ternary solid dispersion employing polyvinylpyrrolidone K30 (PVPK30) were fabricated .
  • Results: The combination of the glimepiride and β-cyclodextrin systems significantly increases the solubility and in the case of ternary solid dispersion, the solubility is increased even more. The enhancement of the solubility is influenced by the carrier’s concentration .

2. Improving Oral Bioavailability of Glimepiride

  • Summary of Application: Glimepiride is an antidiabetic drug which is one of the third generation sulfonylureas. It belongs to class II, according to the BCS (Biopharmaceutical Classification System), which is characterized by low solubility and high permeability. The aim of this work was to formulate glimepiride as solid dispersion using water-soluble carriers to enhance its aqueous solubility and thus enhance its bioavailability .
  • Methods of Application: Nine formulations of glimepiride solid dispersion were prepared by a solvent evaporation technique using three different carriers (mannitol, polyethylene glycol 6000, and β-cyclodextrin) with three different drug carrier ratio (1:1, 1:3, and 1:6) .
  • Results: All prepared formulations showed high production yield ranged from 98.4 ± 2.8 to 99.8 ± 2.2% and high drug content in the range of 97.2 ± 3.2 to 99.6 ± 2.1%. The solubility of glimepiride was increased by increasing the drug carrier ratio, compared with the pure form of the drug .

3. Treatment Effectiveness of Glimepiride

  • Summary of Application: This study assessed the role of glimepiride as monotherapy and in combination therapy with metformin, DPP-4i and SGLT2i on glycemic variables .
  • Methods of Application: The study included eligible glimepiride prescriptions with a diagnosis of T2DM from Jan 2016 to September 2018 .
  • Results: The study focused on the effects of glimepiride on glycated haemoglobin (HbA1c), fasting blood glucose (FBG), weight (Wt) and body mass index (BMI) .

4. Glimepiride and Soluble Epoxide Hydrolase

  • Summary of Application: This study investigated the interaction of glimepiride with soluble epoxide hydrolase .
  • Methods of Application: The study used molecular docking of glimepiride with soluble epoxide hydrolase and enzyme-linked immunosorbent assay .
  • Results: The study provided insights into the biochemical interactions of glimepiride .

5. Glimepiride and Cardiovascular Risk

  • Summary of Application: This study investigated the association of glimepiride use with cardiovascular risk .
  • Methods of Application: The study used molecular docking of glimepiride with soluble epoxide hydrolase and enzyme-linked immunosorbent assay .
  • Results: The study provided insights into the biochemical interactions of glimepiride and its potential impact on cardiovascular risk .

6. Glimepiride in Type 2 Diabetes Mellitus Treatment

  • Summary of Application: This research analyzed the effectiveness of glimepiride as a treatment for Type 2 Diabetes Mellitus (T2DM) .
  • Methods of Application: The study included eligible glimepiride prescriptions with a diagnosis of T2DM from Jan 2016 to September 2018 .
  • Results: The study assessed the role of glimepiride as monotherapy and in combination therapy with metformin, DPP-4i and SGLT2i on glycemic variables- glycated haemoglobin (HbA1c), and fasting blood glucose (FBG), and on weight (Wt) and body mass index (BMI) .

Safety And Hazards

Glimepiride may increase the risk of death from cardiovascular disease . It may cause serious side effects such as pale or yellowed skin, dark colored urine, confusion, weakness, or fever . It should not be used if you have diabetic ketoacidosis, or if you are allergic to sulfa drugs .

Future Directions

Glimepiride should be taken with food, preferably with breakfast or the first main meal of the day . It should be taken at the same time every day . It is not approved for use by anyone younger than 18 years old .

properties

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGIZIANZCJQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040675, DTXSID20861130
Record name Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L
Record name SID49648856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Glimepiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

ATP-sensitive potassium channels on pancreatic beta cells that are gated by intracellular ATP and ADP. The hetero-octomeric complex of the channel is composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. Alternative splicing allows the formation of channels composed of varying subunit isoforms expressed at different concentrations in different tissues. In pancreatic beta cells, ATP-sensitive potassium channels play a role as essential metabolic sensors and regulators that couple membrane excitability with glucose-stimulated insulin secretion (GSIS). When there is a decrease in the ATP:ADP ratio, the channels are activated and open, leading to K+ efflux from the cell, membrane hyperpolarization, and suppression of insulin secretion. In contrast, increased uptake of glucose into the cell leads to elevated intracellular ATP:ADP ratio, leading to the closure of channels and membrane depolarization. Depolarization leads to activation and opening of the voltage-dependent Ca2+ channels and consequently an influx of calcium ions into the cell. Elevated intracellular calcium levels causes the contraction of the filaments of actomyosin responsible for the exocytosis of insulin granules stored in vesicles. Glimepiride blocks the ATP-sensitive potassium channel by binding non-specifically to the B sites of both sulfonylurea receptor-1 (SUR1) and sulfonylurea receptor-2A (SUR2A) subunits as well as the A site of SUR1 subunit of the channel to promote insulin secretion from the beta cell.
Record name Glimepiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glimepiride

CAS RN

261361-60-8, 93479-97-1, 684286-46-2
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261361-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glimepiride [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glimepiride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glimepiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glimepiride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glimepiride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIMEPIRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLIMEPIRIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 °C
Record name Glimepiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00222
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glimepiride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glimepiride
Reactant of Route 2
Reactant of Route 2
Glimepiride
Reactant of Route 3
Reactant of Route 3
Glimepiride
Reactant of Route 4
Reactant of Route 4
Glimepiride
Reactant of Route 5
Reactant of Route 5
Glimepiride
Reactant of Route 6
Reactant of Route 6
Glimepiride

Citations

For This Compound
42,500
Citations
E Draeger - Diabetes research and clinical practice, 1995 - Elsevier
… Glimepiride was well tolerated and fewer episodes of hypoglycaemia were observed in the glimepiride group than in the glibenclamide group. In conclusion, glimepiride showed a …
Number of citations: 143 www.sciencedirect.com
HD Langtry, JA Balfour - Drugs, 1998 - Springer
… Glimepiride is a sulphonylurea agent that stimulates insulin release from pancreatic β-cells … lowering effects of glimepiride occur in the first 4 hours after the dose. Glimepiride has fewer …
Number of citations: 278 link.springer.com
G Müller, Y Satoh, K Geisen - Diabetes Research and Clinical Practice, 1995 - Elsevier
… , glimepiride and glibenclamide had extrapancreatic effects within the lower μM range, with glimepiride … with the same ranking between glimepiride and glibenclamide as observed for …
Number of citations: 219 www.sciencedirect.com
RK Campbell - Annals of pharmacotherapy, 1998 - journals.sagepub.com
… Glimepiride is a sulfonylurea that is pharmacologically distinct from other sulfonylureas … of glimepiride makes it suitable for once-daily dosing. The safety and efficacy of glimepiride have …
Number of citations: 212 journals.sagepub.com
A Basit, M Riaz, A Fawwad - Vascular health and risk management, 2012 - Taylor & Francis
… In a study involving 372 patients with poorly controlled T2DM, glimepiride was added to … , glimepiride group, metformin plus glimepiride group. In this study, a combination of glimepiride …
Number of citations: 140 www.tandfonline.com
AL McCall - Expert Opinion on Pharmacotherapy, 2001 - Taylor & Francis
… glimepiride, the latest second-generation sulfonylurea for treatment of Type 2 diabetes mellitus (DM). Glimepiride … there is evidence against this concern being applicable to glimepiride. …
Number of citations: 66 www.tandfonline.com
SN Davis - Journal of Diabetes and its Complications, 2004 - Elsevier
… , glimepiride, can be used in combination with metformin, the thiazolidinediones, α-glucosidase inhibitors, and insulin. The unique properties of glimepiride … seen with glimepiride. One is …
Number of citations: 189 www.sciencedirect.com
, … Glimepiride/Glyburide Research Group - Hormone and …, 1996 - thieme-connect.com
We report on the results of a one-year, multicenter, randomized, double-blind, parallel-group titration study of the new sulfonylurea agent, glimepiride, versus use of non-micronized …
Number of citations: 178 www.thieme-connect.com
K Geisen, A Végh, E Krause… - Hormone and metabolic …, 1996 - thieme-connect.com
… of glimepiride. The IC 50 for inhibition of rilmakalim-activated K ATP channel currents in isolated ventricular myocytes was 31.6 nM for glimepiride … pressure increase than glimepiride. At …
Number of citations: 133 www.thieme-connect.com
R Roβkamp, K Wernicke-Panten, E Draeger - Diabetes research and …, 1996 - Elsevier
Glimepiride is a new generation sulphonylurea being … Glimepiride is given once daily in doses from 1–8mg/day. … Glimepiride is a remarkably safe drug especially in NIDDM patients at …
Number of citations: 83 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.